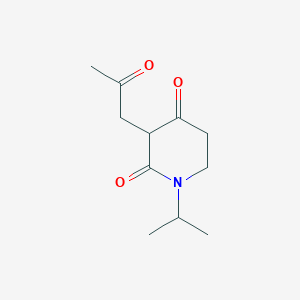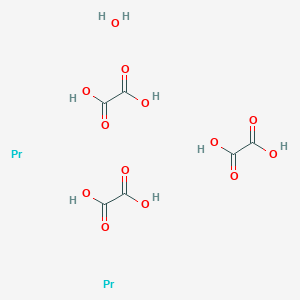
oxalic acid;praseodymium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid praseodymium hydrate is an inorganic compound formed by the combination of oxalic acid, praseodymium, and water molecules. The chemical formula for this compound is Pr₂(C₂O₄)₃•10H₂O. It appears as light green crystals that are insoluble in water . This compound is a salt of praseodymium metal and oxalic acid and forms crystalline hydrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium oxalate hydrate can be synthesized by reacting soluble praseodymium salts with oxalic acid. The reaction typically involves mixing an aqueous solution of praseodymium nitrate or praseodymium chloride with oxalic acid, resulting in the precipitation of praseodymium oxalate hydrate .
Industrial Production Methods: In industrial settings, praseodymium oxalate hydrate is often produced through the treatment of rare earth chlorides with oxalic acid to form rare earth hydrates. These hydrates are then calcined in a furnace at high temperatures to produce rare earth oxides .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium oxalate hydrate undergoes several types of chemical reactions, including decomposition and oxidation. When heated, the crystalline hydrate decomposes stepwise, eventually forming praseodymium oxide .
Common Reagents and Conditions: The decomposition of praseodymium oxalate hydrate can be achieved using microwave heating or conventional heating methods. Microwave heating at 750°C for 2 hours has been shown to produce micron-sized praseodymium oxide powders with uniform morphologies .
Major Products: The primary product formed from the decomposition of praseodymium oxalate hydrate is praseodymium oxide (Pr₆O₁₁), which has a cubic crystalline structure .
Wissenschaftliche Forschungsanwendungen
Praseodymium oxalate hydrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Glass and Enamel Coloring: The compound is used to color glass and enamels.
Fischer-Tropsch Synthesis: Praseodymium oxide enhances the activity and selectivity of cobalt-silica gel catalysts in the Fischer-Tropsch synthesis, a process used to produce hydrocarbons from carbon monoxide and hydrogen.
Wirkmechanismus
Praseodymium oxalate hydrate can be compared with other rare earth oxalates, such as cerium oxalate and neodymium oxalate. These compounds share similar properties, such as forming crystalline hydrates and being used as precursors for rare earth oxides. praseodymium oxalate hydrate is unique in its ability to enhance the activity of catalysts in specific chemical reactions, such as the Fischer-Tropsch synthesis .
Vergleich Mit ähnlichen Verbindungen
- Cerium oxalate
- Neodymium oxalate
- Lanthanum oxalate
- Samarium oxalate
These compounds, like praseodymium oxalate hydrate, are used in various industrial and scientific applications, particularly in the production of rare earth oxides and as catalysts in chemical reactions .
Eigenschaften
CAS-Nummer |
28877-86-3 |
|---|---|
Molekularformel |
C6H8O13Pr2 |
Molekulargewicht |
569.93 g/mol |
IUPAC-Name |
oxalic acid;praseodymium;hydrate |
InChI |
InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |
InChI-Schlüssel |
ABYIWIMCTNCBHP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Pr].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


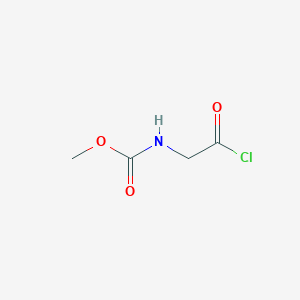

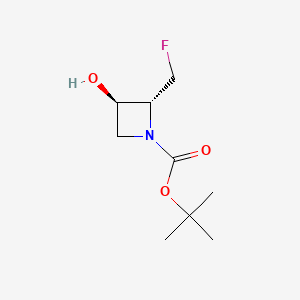

![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

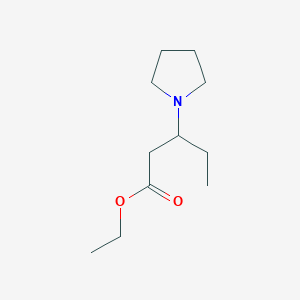

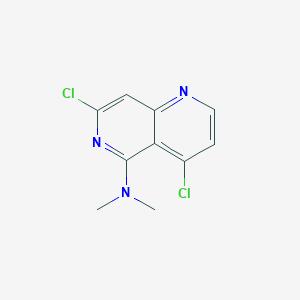

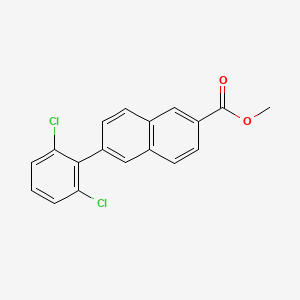

![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)
